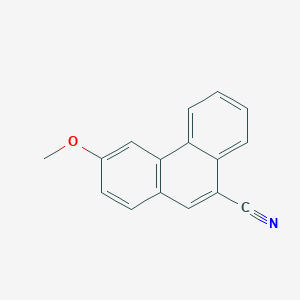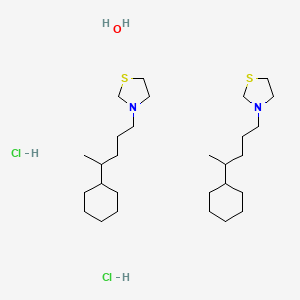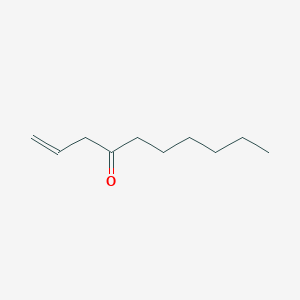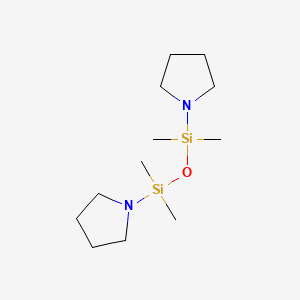
Barium p-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium p-methylbenzoate is an organic compound that belongs to the class of barium salts of carboxylic acids It is derived from p-methylbenzoic acid, where the carboxyl group is bonded to a barium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Barium p-methylbenzoate can be synthesized through the reaction of p-methylbenzoic acid with barium hydroxide. The reaction typically involves dissolving p-methylbenzoic acid in a suitable solvent, such as ethanol, and then adding an aqueous solution of barium hydroxide. The mixture is heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound as a precipitate. The precipitate is then filtered, washed, and dried to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems for mixing, heating, and separation can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Barium p-methylbenzoate undergoes various chemical reactions, including:
Precipitation Reactions: When mixed with solutions containing sulfate ions, this compound forms a precipitate of barium sulfate.
Substitution Reactions: The compound can participate in substitution reactions where the barium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate, leading to the formation of barium benzoate and other oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of p-methylbenzyl alcohol.
Major Products Formed
Barium Sulfate: Formed during precipitation reactions with sulfate ions.
p-Methylbenzyl Alcohol: Formed during reduction reactions.
Aplicaciones Científicas De Investigación
Barium p-methylbenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions and as a precursor for the preparation of other barium compounds.
Biology: Investigated for its potential use in biological assays and as a component in certain biochemical reactions.
Medicine: Explored for its potential use in medical imaging and as a contrast agent due to its radiopaque properties.
Industry: Utilized in the production of specialty chemicals and materials, including catalysts and coatings.
Mecanismo De Acción
The mechanism of action of barium p-methylbenzoate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with cellular components, leading to changes in cellular functions. The barium ion can bind to various biomolecules, affecting their structure and activity. Additionally, the compound’s radiopaque properties make it useful in imaging applications, where it enhances the contrast of specific tissues or structures.
Comparación Con Compuestos Similares
Similar Compounds
Barium Benzoate: Similar in structure but lacks the methyl group on the benzene ring.
Barium Salicylate: Contains a hydroxyl group on the benzene ring in addition to the carboxyl group.
Barium Acetate: Contains an acetate group instead of a benzoate group.
Uniqueness
Barium p-methylbenzoate is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and physical properties. This structural difference can lead to variations in solubility, stability, and interactions with other molecules compared to similar compounds.
Propiedades
Número CAS |
67874-52-6 |
|---|---|
Fórmula molecular |
C16H14BaO4 |
Peso molecular |
407.6 g/mol |
Nombre IUPAC |
barium(2+);4-methylbenzoate |
InChI |
InChI=1S/2C8H8O2.Ba/c2*1-6-2-4-7(5-3-6)8(9)10;/h2*2-5H,1H3,(H,9,10);/q;;+2/p-2 |
Clave InChI |
HVHWAUVVZBOIDD-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)[O-].CC1=CC=C(C=C1)C(=O)[O-].[Ba+2] |
Números CAS relacionados |
99-94-5 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




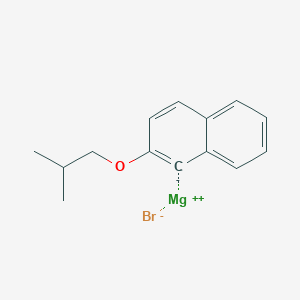
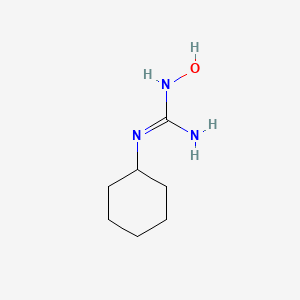
![1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine](/img/structure/B14469270.png)
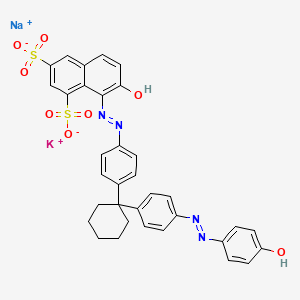
![7-[(1R,2S)-2-(Heptylamino)cyclopentyl]heptanoic acid](/img/structure/B14469278.png)

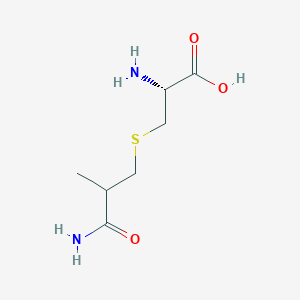
![Carbamic acid, [4-[(4-isocyanatophenyl)methyl]phenyl]-, oxydi-2,1-ethanediyl ester](/img/structure/B14469292.png)
